molecular formula C14H14ClN3O3S B10914636 Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10914636
M. Wt: 339.8 g/mol
InChI Key: OWLPPTAVVBLHND-UHFFFAOYSA-N
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Description

Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of functional groups and its pyrido[2,3-d]pyrimidine core. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

methyl 6-chloro-7-cyclopropyl-1-ethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14ClN3O3S/c1-3-18-11-8(12(19)17-14(18)22)7(13(20)21-2)9(15)10(16-11)6-4-5-6/h6H,3-5H2,1-2H3,(H,17,19,22)

InChI Key

OWLPPTAVVBLHND-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=C(C(=C2C(=O)NC1=S)C(=O)OC)Cl)C3CC3

Origin of Product

United States

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